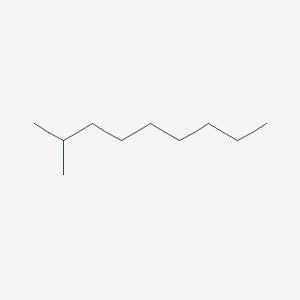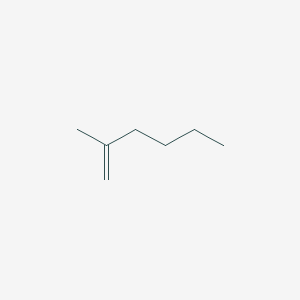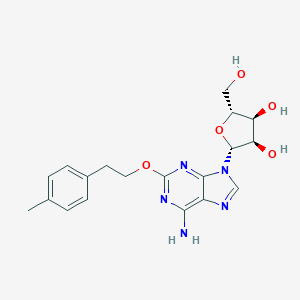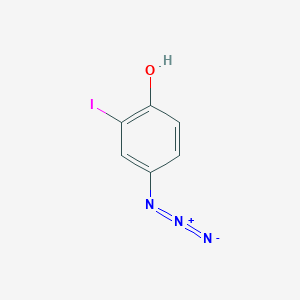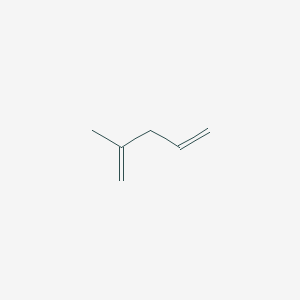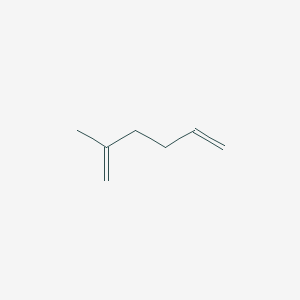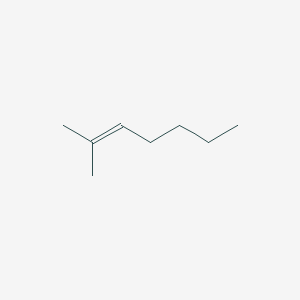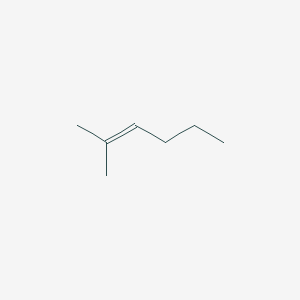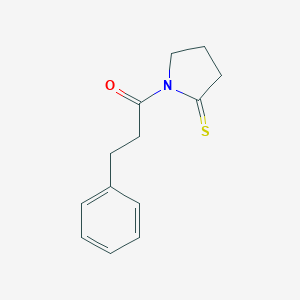
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one, also known as 3-phenylpropanoyl-2-thiopyrrolidine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and pyrrolidines, and is structurally related to the well-known drug modafinil.
Mechanism Of Action
The exact mechanism of action of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one is not fully understood. However, it has been proposed that the compound acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, similar to modafinil. This leads to increased levels of these neurotransmitters in the brain, which may explain the wake-promoting and cognitive-enhancing effects of the compound.
Biochemical And Physiological Effects
In addition to its wake-promoting and cognitive-enhancing effects, 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported to have other biochemical and physiological effects. For example, it has been reported to increase locomotor activity in animal models, and to increase the release of glutamate in the brain. It has also been reported to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one for lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been well-characterized in the literature, with its structure and properties well-established. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to elucidate its effects.
Future Directions
There are several future directions for research on 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one. One direction is to further investigate its wake-promoting and cognitive-enhancing effects, and to compare them to those of modafinil. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, given its antioxidant properties. Additionally, further research is needed to fully understand the compound's mechanism of action, which may lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported in the literature. One method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoyl chloride with 2-thiopyrrolidine in the presence of triethylamine. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield after purification by column chromatography. Another method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-thiopyrrolidine to form the desired product.
Scientific Research Applications
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has potential applications in scientific research. It has been reported to exhibit wake-promoting effects in animal models, similar to those of modafinil. It has also been reported to enhance cognitive function and memory consolidation in animal models. These effects make 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one a promising compound for further research in the field of neuroscience.
properties
CAS RN |
133218-32-3 |
|---|---|
Product Name |
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one |
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15NOS/c15-12(14-10-4-7-13(14)16)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
YIWMGAPTOYZYTN-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
synonyms |
2-Pyrrolidinethione, 1-(1-oxo-3-phenylpropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



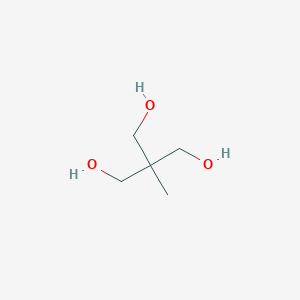
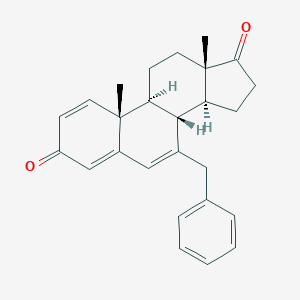
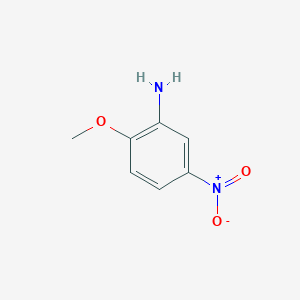
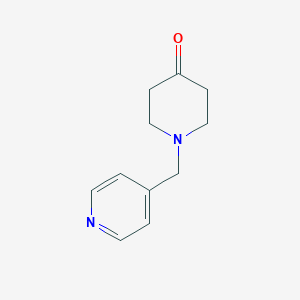
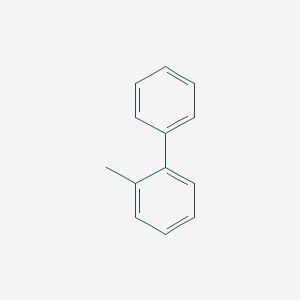
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
